molecular formula C21H38N6O8 B14271379 L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine CAS No. 183735-39-9

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine

Katalognummer: B14271379
CAS-Nummer: 183735-39-9
Molekulargewicht: 502.6 g/mol
InChI-Schlüssel: PHVMLQPEWTVQTK-SSGSENKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is a pentapeptide composed of five amino acids: L-alanine, L-valine, L-asparagine, L-valine, and L-threonine. Peptides like this one are essential in various biological processes, including signaling, enzyme activity regulation, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups on the amino acids, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions can affect disulfide bonds if present, although this specific peptide does not contain cysteine residues.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with modified side chains.

    Substitution: Peptide analogs with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular communication and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-serine: Similar structure but with serine instead of threonine.

    L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-tyrosine: Contains tyrosine, which introduces aromaticity and potential for phosphorylation.

    L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-glutamine: Glutamine substitution affects hydrogen bonding and solubility.

Uniqueness

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, a critical post-translational modification in cellular signaling

Eigenschaften

CAS-Nummer

183735-39-9

Molekularformel

C21H38N6O8

Molekulargewicht

502.6 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H38N6O8/c1-8(2)14(25-17(30)10(5)22)19(32)24-12(7-13(23)29)18(31)26-15(9(3)4)20(33)27-16(11(6)28)21(34)35/h8-12,14-16,28H,7,22H2,1-6H3,(H2,23,29)(H,24,32)(H,25,30)(H,26,31)(H,27,33)(H,34,35)/t10-,11+,12-,14-,15-,16-/m0/s1

InChI-Schlüssel

PHVMLQPEWTVQTK-SSGSENKNSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.